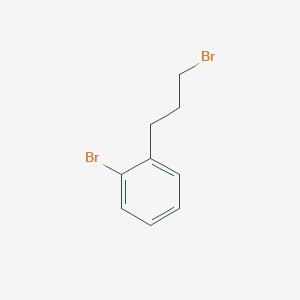

1-Bromo-2-(3-bromopropyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and another bromine atom is attached to the propyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

1-Bromo-2-(3-bromopropyl)benzene can be synthesized through several methods. One common method involves the bromination of 1-phenylpropane. The process typically includes the following steps:

Starting Material: 1-Phenylpropane is used as the starting material.

Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination.

Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

化学反応の分析

1-Bromo-2-(3-bromopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert it into alkanes or alkenes.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

科学的研究の応用

1-Bromo-2-(3-bromopropyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and enzyme mechanisms. It can act as a substrate or inhibitor in biochemical assays.

Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

作用機序

The mechanism of action of 1-Bromo-2-(3-bromopropyl)benzene involves its ability to undergo various chemical reactions. The bromine atoms in the compound are reactive and can participate in substitution and coupling reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to changes in their activity and function. The specific pathways involved depend on the nature of the reaction and the target molecule .

類似化合物との比較

1-Bromo-2-(3-bromopropyl)benzene can be compared with other similar compounds, such as:

1-Bromo-3-phenylpropane: This compound has a similar structure but lacks the second bromine atom on the benzene ring. It is used in similar reactions and applications.

2-Bromo-1-phenylpropane: This compound has the bromine atom attached to the second carbon of the propyl chain. It exhibits different reactivity and applications compared to this compound.

3-Bromo-1-phenylpropane: This compound has the bromine atom attached to the third carbon of the propyl chain. .

生物活性

1-Bromo-2-(3-bromopropyl)benzene, with the CAS number 1075-28-1, is a halogenated aromatic compound notable for its unique structure and potential biological activities. This compound consists of a benzene ring substituted at the 2-position with a bromine atom and at the 3-position with a bromopropyl group. The presence of multiple bromine substituents influences its chemical reactivity and interactions with biological systems, making it a subject of interest in pharmacological research.

- Molecular Formula : C9H10Br2

- Molecular Weight : 277.984 g/mol

- Density : 1.7 g/cm³

- Boiling Point : Approximately 277.1 °C

- Flash Point : 137.2 °C

Biological Activity Overview

Research into the biological activity of this compound has revealed several key interactions and effects on biological systems:

- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes in the liver. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, highlighting its potential implications in drug design and therapeutic applications.

- Electrophilic Aromatic Substitution : The compound's structure allows it to participate in electrophilic aromatic substitution reactions, potentially altering the structure and function of other biomolecules. This characteristic can influence various metabolic pathways and may contribute to its pharmacological effects.

- Interaction with Proteins and Nucleic Acids : Investigations have shown that this compound can interact with proteins and nucleic acids, suggesting its role in modulating biological functions at the molecular level.

In Vitro Studies

A study evaluating the effects of halogenated aromatic compounds on human liver microsomes demonstrated that this compound significantly inhibited CYP2D6 activity, a key enzyme involved in the metabolism of many drugs. This inhibition was dose-dependent, indicating that higher concentrations of the compound could lead to more pronounced effects.

Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship (SAR) of similar compounds has provided insights into how variations in substitution patterns affect biological activity. For example, compounds with additional halogen atoms or different alkyl chain lengths exhibited varying degrees of enzyme inhibition, suggesting that subtle changes in structure can lead to significant differences in biological behavior .

Data Table: Comparison of Biological Activities

| Compound | CYP Inhibition | Electrophilic Activity | Interaction with Nucleic Acids |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 1-Bromo-4-(3-bromopropyl)benzene | Yes | High | No |

| 3-Bromopropylbenzene | No | Low | Yes |

特性

IUPAC Name |

1-bromo-2-(3-bromopropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAZJPZJOSGBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。